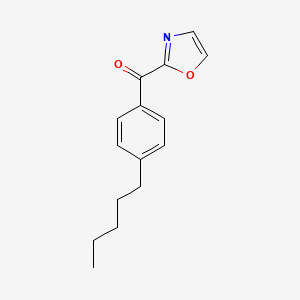

2-(4-Pentylbenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-yl-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJUUBJDTMZAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642094 | |

| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-11-7 | |

| Record name | 2-Oxazolyl(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Pentylbenzoyl)oxazole

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel compound 2-(4-Pentylbenzoyl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and logical workflow, explaining the rationale behind experimental choices and data interpretation, thereby ensuring a robust and validated structural assignment.

Introduction

This compound is a molecule of significant interest, combining three key structural motifs: a five-membered aromatic oxazole ring, a benzoyl group, and a linear pentyl chain. The oxazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The benzoyl moiety introduces a rigid carbonyl linker, while the pentyl group adds lipophilicity, which can be critical for pharmacokinetic properties. Accurate and unambiguous confirmation of its chemical structure is the foundational first step in any research and development program.

This guide will detail a multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for structural confirmation.

Strategic Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of a novel compound.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose.

Expected Molecular Ion and Fragmentation Patterns

The chemical formula for this compound is C₁₅H₁₇NO₂. The expected monoisotopic mass can be calculated and then confirmed by HRMS.

A key aspect of confirming the structure is the analysis of the fragmentation pattern, which provides evidence for the connectivity of the different structural motifs. Benzoyl derivatives are known to exhibit characteristic fragmentation patterns.[1] A primary fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105.[1] Subsequent loss of a neutral carbon monoxide (CO) molecule can result in the phenyl cation (C₆H₅⁺) at m/z 77.[1] For this compound, we would expect to see fragments corresponding to the 4-pentylbenzoyl cation and subsequent fragmentations of the pentyl chain.

Table 1: Predicted Major Fragment Ions in Mass Spectrometry

| m/z (Predicted) | Proposed Structure/Fragment |

| 243.1259 | [M]⁺ (Molecular Ion) |

| 175.1126 | [M - C₅H₁₀]⁺ (Loss of pentene via McLafferty rearrangement) |

| 147.0813 | [4-Pentylphenyl]⁺ |

| 105.0340 | [Benzoyl]⁺ (if fragmentation occurs at the pentyl group) |

| 91.0548 | [Tropylium ion, from pentyl chain fragmentation] |

| 77.0391 | [Phenyl]⁺ |

Experimental Protocol: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing less volatile compounds like this compound.[1]

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

MS/MS Analysis: Use Collision-Induced Dissociation (CID) to fragment the parent ion and acquire the MS/MS spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

-

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, we are particularly interested in the carbonyl (C=O) stretch of the ketone and the characteristic vibrations of the aromatic rings.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2950-2850 | Aliphatic C-H (Pentyl group) | Stretch |

| ~1685-1666 | Aryl Ketone C=O | Stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C | Stretch |

| ~1360 | C-N (in oxazole ring) | Stretch |

| ~1070 | C-O-C (in oxazole ring) | Stretch |

The carbonyl stretching vibration of a saturated aliphatic ketone typically appears around 1715 cm⁻¹.[2] However, conjugation with an aromatic ring, as in a benzoyl group, lowers this frequency to the 1685-1666 cm⁻¹ range.[2][3] This shift is a key diagnostic feature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the chemical environment and connectivity of atoms. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) experiments is essential for an unambiguous structural assignment.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through spin-spin coupling.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Oxazole Ring) | ~7.2-7.8 | 2H, singlets | 2H |

| Aromatic (Benzoyl Ring) | ~7.4-8.1 (AA'BB' system) | 2H, doublets | 4H |

| -CH₂- (Pentyl, α to ring) | ~2.7 | Triplet | 2H |

| -CH₂- (Pentyl, β, γ, δ) | ~1.3-1.7 | Multiplets | 6H |

| -CH₃ (Pentyl, terminal) | ~0.9 | Triplet | 3H |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will show all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~185-195 |

| Aromatic (Oxazole Ring) | ~120-160 |

| Aromatic (Benzoyl Ring) | ~128-145 |

| Aliphatic (Pentyl Chain) | ~14-36 |

The carbonyl carbon of a ketone typically appears in the downfield region of the ¹³C NMR spectrum, around 190-215 ppm.[4]

2D NMR for Connectivity Mapping

-

COSY (Correlation Spectroscopy): This experiment will establish proton-proton couplings, confirming the connectivity within the pentyl chain and potentially within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum.

Sources

Introduction: The Oxazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Potential of 2-(4-Pentylbenzoyl)oxazole

This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of this compound. As this molecule is not extensively documented in current literature, this paper synthesizes information from established principles of oxazole chemistry and data on analogous structures to offer a predictive but scientifically grounded profile. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3] The 2-acyl-oxazole substitution pattern, in particular, presents a unique chemical handle for further functionalization and a structural motif found in various biologically active molecules.[4][5] This guide focuses on the specific, yet undocumented, derivative this compound, providing a theoretical framework for its synthesis and characterization.

Predicted Physicochemical Properties

While experimental data for this compound is not publicly available, its core properties can be reliably predicted based on its constituent parts: the oxazole ring and the 4-pentylbenzoyl group.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₅H₁₇NO₂ | Derived from the combination of a C₃H₂NO (oxazole) and a C₁₂H₁₅O (4-pentylbenzoyl) moiety. |

| Molecular Weight | 243.30 g/mol | Calculated based on the molecular formula. |

| Physical State | Likely a solid or viscous oil at room temperature. | Similar benzoyl and aromatic compounds are typically solids or high-boiling liquids.[6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. | The presence of the aromatic rings and the pentyl chain suggests a nonpolar character. |

Synthesis of this compound

The synthesis of 2-acyl oxazoles has historically presented challenges. Direct acylation of 2-lithio-oxazoles often leads to ring-opened products.[7] However, a robust and efficient method involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a Weinreb amide.[7][8] This approach is clean, high-yielding, and prevents the common issue of over-addition that can occur with other organometallic reagents.[7][9]

The proposed synthesis of this compound follows a two-step pathway starting from commercially available 4-pentylbenzoic acid.

Step 1: Synthesis of the Weinreb Amide

The first step is the conversion of 4-pentylbenzoic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This is a standard transformation in organic synthesis, often achieved by activating the carboxylic acid (e.g., with a coupling agent or by converting it to an acyl chloride) and then reacting it with N,O-dimethylhydroxylamine.[10]

Step 2: Acylation of Oxazole

The second step involves the formation of the 2-oxazolyl Grignard reagent, followed by its reaction with the previously synthesized Weinreb amide. The treatment of oxazole with isopropylmagnesium chloride (i-PrMgCl) effectively generates the 2-magnesiated species.[7][9] This intermediate then reacts cleanly with the Weinreb amide to furnish the target ketone, this compound.[8]

Experimental Protocol: A Proposed Methodology

Part A: Synthesis of N-methoxy-N-methyl-4-pentylbenzamide

-

To a solution of 4-pentylbenzoic acid (1.0 equiv) in dichloromethane (DCM), add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases, indicating the formation of 4-pentylbenzoyl chloride.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and pyridine (3.0 equiv) in DCM at 0 °C.

-

Slowly add the solution of 4-pentylbenzoyl chloride to the N,O-dimethylhydroxylamine hydrochloride solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM. The organic layers are then combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the Weinreb amide.

Part B: Synthesis of this compound

-

In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve oxazole (1.25 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C and add isopropylmagnesium chloride (i-PrMgCl, 2M in THF, 1.25 equiv) dropwise.

-

Stir the mixture at this temperature for 1 hour to ensure the formation of the 2-oxazolylmagnesium chloride.

-

Add a solution of N-methoxy-N-methyl-4-pentylbenzamide (1.0 equiv) in anhydrous THF to the Grignard reagent solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[7]

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to obtain this compound.

Visualization of Synthetic Workflow

Caption: Proposed Synthesis of this compound.

Predicted Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of NMR, IR, and mass spectrometry. The following data are predicted based on known spectral characteristics of similar compounds.[6][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | d | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.85 | s | 1H | Oxazole H5 proton |

| ~7.35 | s | 1H | Oxazole H4 proton |

| ~7.30 | d | 2H | Aromatic protons meta to the carbonyl group |

| ~2.70 | t | 2H | -CH₂- group attached to the benzene ring |

| ~1.65 | m | 2H | -CH₂- group of the pentyl chain |

| ~1.35 | m | 4H | -CH₂- groups of the pentyl chain |

| ~0.90 | t | 3H | Terminal -CH₃ group |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~182.0 | Carbonyl carbon (C=O) |

| ~161.0 | Oxazole C2 carbon |

| ~148.0 | Aromatic carbon attached to the pentyl group |

| ~142.0 | Oxazole C5 carbon |

| ~135.0 | Aromatic quaternary carbon |

| ~130.0 | Aromatic CH carbons ortho to the carbonyl |

| ~129.0 | Oxazole C4 carbon |

| ~128.5 | Aromatic CH carbons meta to the carbonyl |

| ~36.0 | -CH₂- group attached to the benzene ring |

| ~31.5 | -CH₂- group of the pentyl chain |

| ~31.0 | -CH₂- group of the pentyl chain |

| ~22.5 | -CH₂- group of the pentyl chain |

| ~14.0 | Terminal -CH₃ carbon |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the benzoyl and oxazole moieties.[14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | Aromatic C-H stretch (Oxazole and Benzene) |

| ~2850-2960 | Medium | Aliphatic C-H stretch (Pentyl group) |

| ~1660-1680 | Strong | C=O stretch (Aroyl ketone)[14] |

| ~1550-1600 | Medium-Strong | C=C and C=N stretches (Oxazole and Benzene rings)[16] |

| ~1100-1150 | Medium | C-O-C stretch (Oxazole ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.[17]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 243 | [C₁₅H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [C₁₂H₁₅O]⁺ | Benzoyl cation; cleavage of the C-C bond between the carbonyl and the oxazole ring.[17] |

| 147 | [C₁₀H₁₁]⁺ | Loss of CO from the benzoyl cation.[17] |

| 69 | [C₃H₃NO]⁺˙ | Oxazole cation |

Potential Applications and Biological Activity

Given the wide range of pharmacological activities associated with the oxazole core, this compound is a promising candidate for biological screening.[1][2][3] The introduction of a lipophilic pentyl group may enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.

-

Anticancer Activity: Many 2-aroyl and substituted oxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5] The mechanism often involves the disruption of critical cellular processes.

-

Antimicrobial Properties: The oxazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][3]

-

Anti-inflammatory Effects: Some oxazole derivatives, such as the commercially available drug Oxaprozin, act as COX-2 inhibitors, highlighting the potential of this scaffold in developing new anti-inflammatory agents.[1]

Further research into this compound could involve screening against a panel of cancer cell lines, various bacterial and fungal strains, and enzymatic assays related to inflammation.

Visualization of Potential Biological Activities

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. figshare.com [figshare.com]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. jetir.org [jetir.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(4-Pentylbenzoyl)oxazole (CAS 898760-11-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Pentylbenzoyl)oxazole, a heterocyclic compound with potential applications in medicinal chemistry. Synthesizing field-proven insights with established scientific principles, this document details the synthesis, characterization, and plausible biological activities of this molecule. The information presented herein is intended to empower researchers to explore its therapeutic potential and to provide a solid foundation for further drug development endeavors.

Molecular Profile and Physicochemical Properties

This compound is a molecule featuring a central oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. This core is substituted at the 2-position with a 4-pentylbenzoyl group. The presence of the aromatic benzoyl moiety and the lipophilic pentyl chain suggests that this compound may exhibit interesting pharmacological properties, potentially interacting with hydrophobic binding pockets within biological targets.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 898760-11-7 |

| Predicted logP | 4.2 |

| Predicted Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and alcohols. |

| Predicted pKa | Basic pKa is estimated to be around 1.5-2.5 (due to the oxazole nitrogen) |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the preparation of the key intermediate, 4-pentylbenzoyl chloride, followed by the construction of the oxazole ring.

Synthesis of 4-Pentylbenzoyl Chloride

The precursor, 4-pentylbenzoyl chloride, can be synthesized from 4-pentylbenzoic acid. A standard method for this conversion is the reaction with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Pentylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pentylbenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount of DMF (a few drops).

-

Heat the reaction mixture to reflux (approximately 79 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-pentylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Synthesis of this compound

With 4-pentylbenzoyl chloride in hand, the oxazole ring can be constructed. A plausible and efficient method involves the reaction of the acid chloride with a suitable C2-N synthon for the oxazole ring. One such approach is the reaction with diazomethane to form an α-diazoketone, followed by a cyclization reaction.

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of the α-diazoketone.

-

Dissolve 4-pentylbenzoyl chloride (1.0 eq) in an anhydrous, inert solvent such as diethyl ether or dichloromethane in a flask cooled in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) (approximately 2.0 eq) to the stirred solution of the acid chloride. The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.

-

Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-diazoketone.

-

-

Step 2: Cyclization to the oxazole.

-

Dissolve the crude α-diazoketone in a suitable solvent such as dioxane or toluene.

-

Add a rhodium(II) catalyst, such as rhodium(II) acetate dimer (Rh₂(OAc)₄) (typically 1-2 mol%).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

-

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activity of this compound, a series of in vitro assays are recommended.

In Vitro COX-2 Inhibition Assay

This assay will directly measure the ability of the compound to inhibit the activity of the COX-2 enzyme.

Experimental Protocol:

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

A suitable detection system (e.g., a colorimetric or fluorometric prostaglandin detection kit)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Celecoxib)

-

96-well microplates

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the COX-2 enzyme to each well.

-

Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37 °C for a further specified time (e.g., 10-20 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Measure the amount of prostaglandin produced using a plate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Anti-proliferative Activity Assessment (MTT Assay)

Given that many heterocyclic compounds exhibit anticancer properties, it is prudent to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. [1] Experimental Protocol:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C. [2] * The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

-

Pro-inflammatory Cytokine Release Assay

To further investigate the anti-inflammatory potential, the effect of the compound on the release of pro-inflammatory cytokines from immune cells can be assessed.

Experimental Protocol:

-

Cell Source:

-

Use human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or a macrophage-like cell line (e.g., RAW 264.7).

-

-

Procedure:

-

Plate the cells in 24- or 96-well plates.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines. [3] * Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Determine the dose-dependent effect of the compound on cytokine release.

-

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on its structural features, it is hypothesized to be a potential inhibitor of the COX-2 enzyme, suggesting its utility as an anti-inflammatory agent. Furthermore, its heterocyclic nature warrants investigation into its potential anticancer activities. The detailed synthetic and experimental protocols provided in this guide offer a clear path for the synthesis, characterization, and biological evaluation of this compound. Future studies should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to establish its efficacy and safety profile in preclinical models.

References

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). Journal of Organic Chemistry, 89(7), 5038-5048. [Link]

-

DIRECT OXAZOLE SYNTHESIS FROM ASMIC, ALKYL HALIDES, AND ACID CHLORIDES. (n.d.). [Link]

- Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. (n.d.).

-

Yang, B., Pham, T. H., Goldbach-Mansky, R., & Gadina, M. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments, (49), 2662. [Link]

-

Diazocarbonyl and Related Compounds in the Synthesis of Azoles. (2019). Molecules, 24(11), 2093. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1245643. [Link]

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. [Link]

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2020). RSC Advances, 10(44), 26033-26044. [Link]

-

Cytokine Response Assays. (n.d.). Charles River. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. (n.d.). [Link]

-

Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (2022). Molecules, 27(15), 4867. [Link]

-

Structures and ESI(+)-MS 2 fragmentation patterns of albendazole sulfone and hydroxyl mebendazole. (n.d.). ResearchGate. [Link]

-

p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). Journal of Organic Chemistry, 89(1), 548-559. [Link]

-

mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). [Link]

-

BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1335-1355. [Link]

-

Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry, 16(10), 633-653. [Link]

-

Highly sensitive in vitro cytokine release assay incorporating high-density preculture. (2020). Journal of Immunotoxicology, 17(1), 130-137. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

Sources

Synthesis of 2-(4-Pentylbenzoyl)oxazole

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthetic pathways leading to 2-(4-pentylbenzoyl)oxazole, a substituted 2-acyloxazole. The oxazole nucleus is a privileged scaffold in medicinal chemistry, and its acylated derivatives are important intermediates for further functionalization. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles. We will focus on two robust and field-proven methodologies: the direct acylation of a 2-metallo-oxazole species with an activated carboxylic acid derivative and a refined approach utilizing a Weinreb amide for enhanced control and yield. The guide explains the causality behind experimental choices, provides protocols as self-validating systems, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

The synthesis of 2-acyloxazoles presents a unique challenge in heterocyclic chemistry. The oxazole ring, while aromatic, is sensitive to certain reagents, and direct functionalization can be complex. The direct reaction of highly reactive organometallic species like 2-lithiooxazole with aggressive acylating agents such as acyl chlorides often results in undesired side reactions or ring-opening.[1] Therefore, a successful synthesis hinges on carefully controlling the reactivity of both the oxazole nucleophile and the acylating electrophile.

This guide focuses on strategies that begin with commercially available starting materials: 4-pentylbenzoic acid and oxazole. Our primary approach involves the conversion of 4-pentylbenzoic acid into a highly reactive acyl chloride, which is then coupled with an oxazole anion. We will detail the critical step of transmetalating the initial lithiooxazole to a less reactive zinc or magnesium species to ensure a clean and efficient acylation.[1] As an improved alternative, we will also explore the use of a Weinreb amide derivative of 4-pentylbenzoic acid, a method renowned for its ability to prevent over-addition and deliver high yields of the desired ketone.[1]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals a primary disconnection at the C-C bond between the oxazole C2 carbon and the benzoyl carbonyl carbon. This suggests a strategy based on nucleophilic attack by an organometallic oxazole equivalent on an electrophilic 4-pentylbenzoyl synthon.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Pathway: Acylation via 4-Pentylbenzoyl Chloride

This pathway represents a direct and effective method for the target synthesis. The core principle is the activation of 4-pentylbenzoic acid to its corresponding acyl chloride, thereby creating a potent electrophile. This is followed by a carefully controlled reaction with a nucleophilic oxazole species.

Principle & Rationale

The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by moderate nucleophiles. The primary challenge in this synthesis is controlling the reactivity of the oxazole nucleophile. Direct use of 2-lithiooxazole with an acyl chloride can lead to the formation of tertiary alcohol byproducts through double addition.

To mitigate this, the highly reactive organolithium species is "tamed" through transmetalation with a metal salt like magnesium bromide (MgBr₂) or zinc chloride (ZnCl₂).[1] This in-situ generation of a Grignard-like or organozinc reagent produces a softer, less reactive nucleophile that selectively undergoes mono-acylation to yield the desired ketone product cleanly.

Experimental Protocol: Step A - Synthesis of 4-Pentylbenzoyl Chloride

This protocol details the activation of the carboxylic acid. The reaction should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Pentylbenzoic Acid | 192.25 | 5.00 g | 26.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 mL (4.9 g) | 41.2 | Chlorinating Agent |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous Solvent |

| Dimethylformamide (DMF) | 73.09 | 1-2 drops | - | Catalyst |

Methodology:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-pentylbenzoic acid (5.00 g, 26.0 mmol).

-

Add anhydrous dichloromethane (50 mL) to dissolve the starting material under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of DMF (2 drops).

-

Slowly add thionyl chloride (3.0 mL, 41.2 mmol) to the solution at room temperature via a dropping funnel. Gas evolution will be observed.

-

Heat the reaction mixture to a gentle reflux (approx. 40°C) for 2 hours. Monitor the reaction completion by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the disappearance of the starting acid.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 4-pentylbenzoyl chloride is a pale yellow oil and is typically used in the next step without further purification.

Experimental Protocol: Step B -

This procedure requires strict anhydrous and anaerobic conditions. All glassware must be flame-dried, and all liquid transfers should be performed using syringes.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| Oxazole | 69.06 | 1.45 g (1.28 mL) | 21.0 | Starting Material |

| n-Butyllithium (n-BuLi) | 64.06 | 8.4 mL (2.5 M in hexanes) | 21.0 | Lithiating Base |

| Magnesium Bromide (MgBr₂) | 184.11 | 3.87 g | 21.0 | Transmetalating Agent |

| 4-Pentylbenzoyl Chloride | 210.70 | ~4.43 g (from Step A) | ~21.0 | Acylating Agent |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Anhydrous Solvent |

Methodology:

-

To a flame-dried 250 mL three-neck flask under an inert atmosphere, add anhydrous THF (80 mL) and cool the flask to -78°C using a dry ice/acetone bath.

-

Add oxazole (1.28 mL, 21.0 mmol) via syringe.

-

Slowly add n-butyllithium (8.4 mL of a 2.5 M solution in hexanes, 21.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution for 30 minutes at -78°C to ensure complete formation of 2-lithiooxazole.

-

In a separate flame-dried flask, suspend anhydrous magnesium bromide (3.87 g, 21.0 mmol) in 20 mL of anhydrous THF.

-

Cannulate the MgBr₂ suspension into the 2-lithiooxazole solution at -78°C. Allow the reaction mixture to slowly warm to 0°C and stir for 1 hour to complete the transmetalation to the Grignard reagent.

-

Cool the reaction mixture back down to -78°C.

-

Dissolve the crude 4-pentylbenzoyl chloride from Step A (~21.0 mmol) in 15 mL of anhydrous THF and add it dropwise to the oxazole Grignard reagent solution.

-

After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as the final product.

Workflow Diagram: Primary Synthetic Pathway

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

Alternative Pathway: The Weinreb Amide Approach

For syntheses requiring higher yields and cleaner reaction profiles, the Weinreb amide approach is superior.[1] This method avoids the often-problematic acyl chloride intermediate.

Principle & Rationale

N-methoxy-N-methylamides, known as Weinreb amides, react with strong organometallic nucleophiles (like Grignard or organolithium reagents) to form a highly stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone product until acidic workup. This stability prevents the common problem of over-addition by a second equivalent of the nucleophile, thus stopping the reaction cleanly at the ketone stage. This method provides a more reliable and often higher-yielding route to 2-acyl oxazoles.[1]

Experimental Protocol

This protocol would first involve the synthesis of N-methoxy-N-methyl-4-pentylbenzamide from 4-pentylbenzoyl chloride (prepared as in Step 3.2) and N,O-dimethylhydroxylamine hydrochloride. The resulting Weinreb amide is then reacted with a 2-metallo-oxazole, such as the Grignard reagent prepared in Step 3.3, to furnish the target compound after workup. The reaction of oxazole Grignards with Weinreb amides has been shown to provide 2-acyl oxazoles in good to high yields.[1]

Purification and Characterization

-

Purification: The final product is typically purified using silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate), is generally effective at isolating the target compound.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons on both the phenyl and oxazole rings, as well as the aliphatic protons of the pentyl chain.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the presence of all unique carbon atoms, including the distinct carbonyl carbon and the carbons of the oxazole ring.

-

MS (Mass Spectrometry): Will show the molecular ion peak corresponding to the mass of the product (C₁₅H₁₇NO₂), confirming its molecular weight.

-

IR (Infrared Spectroscopy): Will display characteristic absorption bands for the C=O (ketone) stretch (typically ~1650-1670 cm⁻¹) and C=N/C=C stretches of the aromatic rings.

-

Conclusion

The synthesis of this compound can be achieved efficiently through the acylation of a 2-metallo-oxazole intermediate. The primary pathway, involving the use of 4-pentylbenzoyl chloride with an oxazole Grignard reagent, is a robust and direct method, provided that careful control over reaction conditions is maintained to prevent side reactions. For applications demanding higher purity and yield, the alternative pathway utilizing a Weinreb amide intermediate is highly recommended due to its inherent ability to prevent over-addition. Both routes provide reliable access to this valuable heterocyclic building block for further research and development.

References

-

Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. (2022). ResearchGate. Available at: [Link]

-

Scribd. Oxazole Derivative. Available at: [Link]

-

Bogan, D. L., et al. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(23), 8944-8947. Available at: [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Available at: [Link]

-

PubChem. 4-Pentylbenzoic acid. Available at: [Link]

-

Dakshinamurthy, S., et al. (2020). 4-Pentylbenzoic Acid (5BA) CAS 26311-45-5 99.5%. Dakshinamurthy Organics Pvt. Ltd.. Available at: [Link]

-

Hong Jin. 4-Pentylbenzoic Acid Factory - Price. Available at: [Link]

-

US EPA. Benzoic acid, 4-pentyl- - Substance Details. Available at: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-Pentylbenzoyl)oxazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential mechanism of action of the novel chemical entity, 2-(4-Pentylbenzoyl)oxazole. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge from the broader class of oxazole and benzoxazole derivatives to propose plausible biological targets and signaling pathways. By examining the structure-activity relationships of analogous compounds, we delineate a scientifically grounded hypothesis for its mode of action, focusing on enzyme inhibition and receptor modulation. This guide further outlines detailed, self-validating experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and development. Visualized pathways and structured data tables are provided to facilitate a deeper understanding of the proposed mechanisms and experimental designs.

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[3][4] The versatility of the oxazole scaffold lies in its ability to serve as a bioisostere for other functional groups and to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] The subject of this guide, this compound, is a novel compound featuring a 2-benzoyl substitution on the oxazole core, with a pentyl group at the para-position of the phenyl ring. While no direct studies on this molecule have been reported, its structural components suggest a high potential for biological activity.

Proposed Mechanisms of Action: An Evidence-Based Postulation

Based on the extensive literature on structurally related benzoyl-oxazole and alkylphenyl-substituted heterocyclic compounds, we propose two primary putative mechanisms of action for this compound: inhibition of key enzymes in inflammatory pathways and modulation of specific receptor systems .

Putative Enzyme Inhibition

The 2-acyl-oxazole and related benzoxazole moieties are present in numerous compounds that act as enzyme inhibitors.[5][6] The carbonyl group of the benzoyl moiety can participate in key interactions within an enzyme's active site, while the oxazole ring provides a stable scaffold.

Several benzoxazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation and pain pathways.[7] Molecular modeling studies of these compounds suggest that the benzoxazole core can establish crucial interactions with the active site of COX-2.[7] The pentyl group on the phenyl ring of this compound could potentially enhance binding affinity and selectivity for COX-2 by occupying a hydrophobic pocket within the enzyme's active site.

Hypothetical Signaling Pathway: COX-2 Inhibition

Caption: Proposed inhibition of the COX-2 pathway by this compound.

Derivatives of 2-aryl-benzoxazole have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the regulation of neurotransmitter levels.[8] The benzoxazole scaffold can interact with both the catalytic and peripheral anionic sites of these enzymes. The 4-pentylbenzoyl moiety could influence the binding mode and selectivity of the compound for these cholinesterases.

Putative Receptor Modulation

The oxazole core is also a feature of ligands for various G-protein coupled receptors (GPCRs) and other receptor types.

Certain benzoxazole derivatives have been identified as agonists for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have therapeutic potential for sleep disorders and other conditions.[9] The specific substitution pattern on the benzoxazole and its appended rings is crucial for receptor affinity and agonist activity. The lipophilic pentyl group could enhance membrane permeability and interaction with the transmembrane domains of these receptors.

Hypothetical Signaling Pathway: Melatonin Receptor Agonism

Caption: Proposed agonistic activity of this compound at melatonin receptors.

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms of action, a systematic and rigorous experimental approach is essential. The following protocols are designed to be self-validating, incorporating appropriate controls and orthogonal assays.

In Silico Target Prediction

Prior to extensive wet-lab experimentation, computational methods can provide valuable insights into the likely biological targets of this compound.

Protocol 3.1.1: In Silico Target Fishing

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Prediction Platforms: Submit the prepared ligand structure to multiple web-based target prediction servers such as SwissTargetPrediction, TargetHunter, or KinasePred.[10][11][12] These tools utilize algorithms based on chemical similarity, machine learning, and panel docking to predict potential protein targets.[13][14]

-

Data Analysis: Consolidate the predicted targets from all platforms. Prioritize targets that are consistently predicted by multiple tools and are biologically plausible based on the known activities of oxazole derivatives.

Enzyme Inhibition Assays

Protocol 3.2.1: COX-1 and COX-2 Inhibition Assay

-

Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050). This assay measures the peroxidase activity of COX enzymes.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare assay buffer, heme, and arachidonic acid solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

-

Add serial dilutions of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a vehicle control (DMSO).

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at 590 nm every minute for 5 minutes using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value for the inhibition of COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.

| Compound | Predicted Target | Assay Type | Key Parameters | Reference Compound |

| This compound | COX-2 | Enzyme Inhibition | IC₅₀ | Celecoxib |

| This compound | AChE/BuChE | Enzyme Inhibition | IC₅₀ | Donepezil |

Receptor Binding and Functional Assays

Protocol 3.3.1: Melatonin Receptor Binding Assay

-

Assay Principle: A competitive radioligand binding assay using membranes from cells expressing human recombinant MT1 or MT2 receptors and a radiolabeled melatonin agonist (e.g., [³H]-melatonin).

-

Membrane Preparation: Obtain commercially available cell membranes expressing MT1 or MT2 receptors or prepare them from transfected cell lines (e.g., HEK293).

-

Assay Procedure:

-

In a 96-well plate, add binding buffer, cell membranes, and [³H]-melatonin.

-

Add serial dilutions of this compound or a known melatonin agonist (e.g., melatonin). Include a well for non-specific binding (with a high concentration of unlabeled melatonin) and a total binding well (no competitor).

-

Incubate for 60 minutes at 37°C.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding for each concentration. Determine the Ki value by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

Protocol 3.3.2: Melatonin Receptor Functional Assay (cAMP Measurement)

-

Assay Principle: MT1 and MT2 receptors are Gi-coupled, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP in response to compound treatment.

-

Cell Culture: Use a cell line stably expressing human MT1 or MT2 receptors (e.g., CHO-K1).

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with forskolin (to stimulate cAMP production) and serial dilutions of this compound or a known melatonin agonist.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit (e.g., a competitive ELISA or a time-resolved fluorescence resonance energy transfer [TR-FRET] assay).

-

-

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of oxazole derivatives is highly dependent on their substitution patterns.[15] For this compound, future SAR studies should focus on:

-

Modification of the Pentyl Group: Varying the length and branching of the alkyl chain can provide insights into the size and nature of the hydrophobic pocket it occupies in the target protein.

-

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interactions with the target.

-

Modification of the Oxazole Ring: Substitution at the 4 and 5 positions of the oxazole ring can influence the overall conformation and binding affinity.

Conclusion

While this compound remains an uncharacterized molecule, its structural features, when analyzed in the context of the extensive literature on oxazole derivatives, point towards a high probability of significant biological activity. The proposed mechanisms of action, centered on enzyme inhibition and receptor modulation, provide a solid foundation for initiating a comprehensive investigation into its pharmacological profile. The detailed experimental protocols outlined in this guide offer a robust framework for elucidating the precise mechanism of action, thereby paving the way for the potential development of this novel compound as a therapeutic agent.

References

-

Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in molecular biology (Clifton, N.J.), 993, 191–209. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Gadaleta, D., Cadeddu, M., & Mangiatordi, G. F. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International journal of molecular sciences, 24(17), 13463. [Link]

-

An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

Singh, A. K., et al. (2024). Structure activity relationship of benzoxazole derivatives. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Prunella vulgaris (PV) is a perennial herb belonging to the Labiate family and is widely distributed in the northeastern Asian countries such as Korea, Japan, and China. It is reported to display diverse biological activities including anti-microbial, anti-cancer, and anti-inflammation as determined by in vitro or in vivo studies. So far, about 200... [Link]

-

Shang, R., Yang, Z. W., Wang, Y., Zhang, S. L., & Liu, L. (2010). Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl) Acetates with Aryl Halides and Triflates. Journal of the American Chemical Society, 132(41), 14391–14393. [Link]

-

Raghavendra, M., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 23(3), 293-301. [Link]

-

Acar, Ç., et al. (2023). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(15), 7386-7403. [Link]

-

Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Pathogens, 8(2), 59. [Link]

-

Tai, V. W. F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & medicinal chemistry letters, 16(17), 4554–4558. [Link]

-

Barnett, J. W., et al. (2001). Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Bioorganic & medicinal chemistry letters, 11(10), 1325–1328. [Link]

-

Allied Academies. (2025). Biological Importance of Oxazoles. Retrieved from [Link]

-

Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. [Link]

-

Meenakshi, M., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC medicinal chemistry, 14(10), 1968–1980. [Link]

-

Santos, R., Ursu, O., Gaulton, A., Bento, A. P., Donadi, R. S., Bologa, C. G., Karlsson, A., Al-Lazikani, B., Hersey, A., Oprea, T. I., & Overington, J. P. (2017). A comprehensive map of molecular drug targets. Nature reviews. Drug discovery, 16(1), 19–34. [Link]

-

Romano, M. R., et al. (2024). The Identification of New Pharmacological Targets for the Treatment of Glaucoma: A Network Pharmacology Approach. International Journal of Molecular Sciences, 25(20), 12217. [Link]

-

Parent, M. A., et al. (2016). Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds. Journal of medicinal chemistry, 59(8), 3585–3610. [Link]

-

Khan, I., et al. (2021). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][10][13]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

-

Nazari, M., et al. (2022). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic chemistry, 119, 105553. [Link]

-

Kumar, M., et al. (2018). A census of P. longum's phytochemicals and their network pharmacological evaluation for identifying novel drug-like molecules against various diseases, with a special focus on neurological disorders. PloS one, 13(1), e0191006. [Link]

-

Hussain, R., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(6), 104753. [Link]

-

Singh, R. K., et al. (2018). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 8(5-s), 11-23. [Link]

-

Singh, R. K., et al. (2018). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 8(5-s), 11-23. [Link]

-

Spáčilová, L., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules (Basel, Switzerland), 25(22), 5469. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. tandfonline.com [tandfonline.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. repository.najah.edu [repository.najah.edu]

- 6. researchgate.net [researchgate.net]

- 7. ammanu.edu.jo [ammanu.edu.jo]

- 8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A census of P. longum’s phytochemicals and their network pharmacological evaluation for identifying novel drug-like molecules against various diseases, with a special focus on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 15. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 2-(4-Pentylbenzoyl)oxazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide provides a comprehensive framework for the biological activity screening of a novel compound, 2-(4-Pentylbenzoyl)oxazole. While specific data on this molecule is not extensively available, the known pharmacological profile of oxazole derivatives suggests a high potential for therapeutic relevance.[2][3][4] This document outlines a strategic, multi-tiered screening cascade designed to efficiently elucidate the biological and toxicological profile of this compound. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for primary and secondary screening, and offer insights into data interpretation. The methodologies described herein are grounded in established scientific principles to ensure the generation of robust and reliable data, thereby accelerating the evaluation of this promising compound for drug discovery and development.

Introduction: The Therapeutic Potential of the Oxazole Moiety

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.[2][3] This structural motif is a "privileged scaffold" in drug discovery, meaning it is a recurring feature in compounds known to exhibit a wide range of biological activities.[1][5] Oxazole derivatives have been reported to possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][6][7][8] The diverse therapeutic applications of oxazoles stem from their ability to interact with various biological targets, including enzymes and receptors, through a variety of non-covalent interactions.[1]

This compound is a novel compound featuring this key oxazole core. The presence of the 4-pentylbenzoyl group introduces lipophilicity, which may influence its pharmacokinetic profile and cellular uptake. A systematic and comprehensive biological activity screening is therefore essential to uncover its therapeutic potential and identify any potential liabilities.

A Strategic Multi-Tiered Screening Cascade

To efficiently and cost-effectively evaluate the biological profile of this compound, a hierarchical screening approach is recommended. This cascade begins with broad, high-throughput primary screens to identify potential areas of activity and cytotoxicity, followed by more specific secondary assays to confirm and characterize these activities. Finally, promising activities can be further investigated in more complex in vivo models.

Figure 1: A proposed multi-tiered screening cascade for this compound.

Tier 1: Primary Screening Protocols

The initial tier of screening aims to provide a broad overview of the compound's biological effects, focusing on general cytotoxicity and antimicrobial activity.

General Cytotoxicity Assessment: MTT and XTT Assays

Rationale: It is crucial to first determine the general cytotoxicity of this compound to establish a therapeutic window for subsequent assays. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] The MTT assay relies on the reduction of the tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in viable cells.[9][10] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.[9][11]

Experimental Protocol: MTT Assay [9][10][12]

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

| Parameter | MTT Assay | XTT Assay |

| Principle | Reduction of MTT to insoluble purple formazan | Reduction of XTT to soluble orange formazan |

| Solubilization Step | Required (e.g., DMSO) | Not required |

| Sensitivity | High | Generally higher than MTT |

| Throughput | High | High |

Table 1: Comparison of MTT and XTT Cytotoxicity Assays.[9][10][11]

Broad-Spectrum Antimicrobial Screening: Agar Diffusion Method

Rationale: The oxazole scaffold is a common feature in antimicrobial agents.[3] The agar diffusion method (disk diffusion or well diffusion) is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[13][14] It relies on the diffusion of the test compound from a source into an agar medium inoculated with a test microorganism, creating a zone of growth inhibition.[13]

Experimental Protocol: Disk Diffusion Assay [13][15]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

-

Interpretation: A larger zone of inhibition generally indicates greater antimicrobial activity.

Tier 2: Secondary Screening Protocols

Based on the results of the primary screens, more specific secondary assays are employed to confirm and further characterize the observed activities.

Anti-Inflammatory Activity Screening

Rationale: Many oxazole derivatives have demonstrated anti-inflammatory properties.[7] In vitro assays such as inhibition of protein denaturation and cyclooxygenase (COX) activity are valuable for initial screening.

Experimental Protocol: Inhibition of Protein Denaturation [16][17]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing this compound at various concentrations and a 1% aqueous solution of bovine serum albumin.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation Induction: Induce denaturation by heating at 51°C for 20 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control. Diclofenac sodium can be used as a standard.[16]

Analgesic Activity Screening: Acetic Acid-Induced Writhing Test

Rationale: For compounds showing potential anti-inflammatory activity, it is logical to investigate analgesic properties. The writhing test is a common in vivo method for screening peripheral analgesic activity.[18][19][20] Pain is induced by the intraperitoneal injection of an irritant like acetic acid, which causes a characteristic stretching behavior (writhing).[19]

Experimental Protocol: Writhing Test [19][21]

-

Animal Acclimatization: Use mice and allow them to acclimatize to the laboratory conditions.

-

Compound Administration: Administer this compound orally or intraperitoneally to the test group of animals.

-

Induction of Writhing: After a set period (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally to induce writhing.

-

Observation: Observe the animals for a defined period (e.g., 20 minutes) and count the number of writhes.

-

Data Analysis: Compare the number of writhes in the treated group to a vehicle-treated control group to determine the percentage of inhibition.

Anticancer Activity Screening: Multi-Cell Line Viability Assays

Rationale: The oxazole nucleus is present in several anticancer agents.[22][23] If the primary cytotoxicity screen shows activity, it is important to assess the compound's effect on a panel of cancer cell lines to identify potential selectivity.

Experimental Protocol: This would follow the same protocol as the MTT/XTT assay described in Section 3.1, but using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[24]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Rationale: If the agar diffusion assay indicates antimicrobial activity, the MIC and MBC should be determined to quantify this activity. The broth microdilution method is a standardized and widely accepted technique for this purpose.[13][25]

Experimental Protocol: Broth Microdilution [13][15]

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[15]

Figure 2: Workflow for the initial biological screening of this compound.

Tier 3: In Vivo and Mechanistic Studies

Promising results from the secondary screens warrant further investigation in more complex in vivo models and mechanistic studies.

In Vivo Models of Inflammation and Analgesia

For compounds with confirmed anti-inflammatory and analgesic activity, models such as carrageenan-induced paw edema in rats can be used to assess in vivo efficacy.[26] For analgesia, the hot plate test can be employed to evaluate central analgesic effects.[18][27]

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a drug candidate.[28] Early in silico and in vitro ADME assays can predict the pharmacokinetic profile of small molecules.[29][30][31]

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By employing a tiered approach, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. The oxazole scaffold holds significant promise in drug discovery, and a systematic evaluation as outlined here is the first step toward potentially translating this promise into a clinically valuable therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.

References

-

Analgesic screening methods. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Screening Methods for Analgesic Agents. (n.d.). Pharmacognosy - Pharmacy 180. Retrieved January 18, 2026, from [Link]

-

Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). PubMed. Retrieved January 18, 2026, from [Link]

-